Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide

Solubility Salt Selection Aqueous Assay Compatibility

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide (CAS 107972-49-6) is a heterocyclic building block belonging to the aminoimidazole carboxylate ester class, specifically supplied as a hydrobromide salt to enhance aqueous solubility for biological assays and aqueous-phase reactions. The compound features a multifunctional imidazole core bearing a nucleophilic 4-amino group, an electrophilic ethyl ester at the 2-position, and an unsubstituted N1 ring nitrogen, which collectively enable orthogonal derivatization strategies in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H10BrN3O2
Molecular Weight 236.07 g/mol
Cat. No. B15329199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-1H-imidazole-2-carboxylate hydrobromide
Molecular FormulaC6H10BrN3O2
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(N1)N.Br
InChIInChI=1S/C6H9N3O2.BrH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H
InChIKeyYXUQCUQGAOIMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide: Core Chemical Profile and Procurement Baseline


Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide (CAS 107972-49-6) is a heterocyclic building block belonging to the aminoimidazole carboxylate ester class, specifically supplied as a hydrobromide salt to enhance aqueous solubility for biological assays and aqueous-phase reactions . The compound features a multifunctional imidazole core bearing a nucleophilic 4-amino group, an electrophilic ethyl ester at the 2-position, and an unsubstituted N1 ring nitrogen, which collectively enable orthogonal derivatization strategies in medicinal chemistry and agrochemical synthesis. Commercially, it is available from multiple specialist chemical suppliers at purities ranging from 95% to 98% (NLT), with batch-specific certificates of analysis typically covering HPLC, NMR, and LC-MS characterization .

Why Generic Substitution of Ethyl 4-amino-1H-imidazole-2-carboxylate Salts Introduces Experimental Risk


Direct replacement of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide with its free base (CAS 83566-37-4) or alternate salt forms can critically alter aqueous solubility, dissolution kinetics, and reactive speciation in solution-phase chemistry . The hydrobromide counterion contributes a quantifiable solubility advantage that directly impacts homogeneous assay performance and synthetic yield consistency – parameters where the free base, with limited aqueous solubility, underperforms. Additionally, substitution with N-methylated analogs (e.g., CAS 128293-62-9) fundamentally changes the hydrogen-bond donor/acceptor profile at the N1 position, potentially redirecting downstream reactivity pathways and invalidating established synthetic protocols .

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide: Quantified Differentiation from Closest Analogs


Aqueous Solubility: Hydrobromide vs. Free Base and Hydrochloride Forms

The hydrobromide salt form of ethyl 4-amino-1H-imidazole-2-carboxylate exhibits markedly superior aqueous solubility compared to the free base (CAS 83566-37-4). The free base is reported to have aqueous solubility below 2.5 mg/mL, while imidazole hydrobromide salts typically achieve solubilities exceeding 100 mg/mL in water, representing an approximate 40-fold or greater enhancement . This differential is critical for maintaining homogeneous solution conditions in biochemical and cell-based assays where the free base would precipitate. The hydrochloride salt (CAS 180258-46-2 for the N-methyl analog) offers intermediate solubility but introduces a different counterion that may interfere with specific biochemical readouts or crystallization conditions .

Solubility Salt Selection Aqueous Assay Compatibility

N1-Unsubstituted Scaffold Versatility vs. N-Methylated Analogs in Synthetic Diversification

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide retains a free N1-H position, enabling direct N-alkylation, N-arylation (Ullmann/Buchwald-Hartwig), or N-acylation without prior deprotection. In contrast, its closest marketed analog, ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-62-9, MW 169.18 vs. 236.07 for the hydrobromide), permanently blocks this vector, restricting diversification to the 4-amino and 2-carboxylate ester sites alone . The unsubstituted N1 position of the hydrobromide thus provides one additional orthogonal reactive handle, enabling the synthesis of three distinct substitution series from a single starting material. Patent literature on 1-substituted-1H-imidazole-2-carboxylic acid derivatives, including β-lactamase inhibitors, confirms that N1-substitution is a critical structural determinant of biological activity, underscoring the synthetic value of an unsubstituted starting scaffold [1].

Late-Stage Functionalization Medicinal Chemistry Parallel Synthesis

Commercial Purity Specification: Guaranteed 98%+ vs. Standard 95% Benchmarks

Commercially, ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is offered at a minimum purity specification of 98% (NLT) by suppliers such as Synblock, with comprehensive analytical documentation including HPLC, NMR, and LC-MS . In comparison, the free base (CAS 83566-37-4) is typically supplied at 95% purity from vendors such as AKSci and Fluorochem . While both purity levels may be adequate for early-stage discovery, the higher specified purity of the hydrobromide reduces the likelihood of confounding impurities in sensitive biological assays or in reactions where trace catalytic contaminants could affect yield or selectivity.

Quality Assurance Reproducibility Procurement Specification

Cost-per-Reactive-Site Efficiency vs. N-Methyl Blocked Analog

A procurement cost analysis reveals that ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide offers superior cost efficiency when normalized by the number of synthetically accessible diversification sites. The N-methyl analog (CAS 128293-62-9) is priced at approximately £299/100 mg (Fluorochem), while the hydrobromide (CAS 107972-49-6) is available at comparable or lower pricing from multiple suppliers, yet the hydrobromide provides three reactive loci (N1-H, 4-NH2, 2-COOEt) versus only two for the N-methyl derivative . This translates to a lower effective cost-per-diversification-site, a meaningful metric for budget-constrained medicinal chemistry programs that prioritize scaffold exploration breadth.

Procurement Value Cost Efficiency Medicinal Chemistry Budget

Optimal Application Scenarios for Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide


Aqueous Biological Assay Development Requiring High Solubility Imidazole Scaffolds

The superior aqueous solubility of the hydrobromide form enables direct use in biochemical assays (e.g., enzyme inhibition, SPR, ITC) and cell-based phenotypic screens without DMSO, minimizing solvent cytotoxicity and ensuring homogeneous compound distribution throughout the assay volume . This directly addresses the solubility limitations encountered with the free base form. This scenario is most relevant for teams screening imidazole-based fragments or building blocks against aqueous biological targets where precipitation artifacts would compromise data quality.

Diversity-Oriented Synthesis and Parallel Library Construction

The three reactive sites (unprotected N1-H, 4-NH2, 2-COOEt) of the hydrobromide scaffold allow chemists to construct three independent diversification series from a single starting material, reducing the inventory of distinct building blocks required . This is particularly valuable in parallel synthesis workflows where maximizing chemical space coverage with minimal procurement lines is a key logistical constraint. The hydrobromide counterion also eliminates the need for separate acid activation steps in N1-alkylation reactions.

Antibiotic Adjuvant and Metallo-β-Lactamase Inhibitor Research

Patent literature identifies 1-substituted-1H-imidazole-2-carboxylic acid derivatives as privileged scaffolds for metallo-β-lactamase (MBL) inhibition [1]. The hydrobromide salt provides the ideal entry point for synthesizing focused libraries of N1-substituted MBL inhibitors, with the aqueous solubility of the starting material facilitating high-throughput chemistry workflows and simplifying purification. Researchers in antimicrobial resistance can directly access this chemotype without the solubility challenges posed by the free base or the restricted diversification of N-methyl pre-capped analogs.

Agrochemical Lead Optimization Programs

The combination of aqueous solubility (for formulation screening) and synthetic versatility (for rapid analog generation) positions the hydrobromide as a strategic building block in agrochemical discovery, where both greenhouse formulation stability and structure-activity relationship exploration are concurrent priorities . The documented use of related ethyl aminoimidazole carboxylates as intermediates for antifungal agents further supports this application space.

Quote Request

Request a Quote for Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.